molecular formula C9H15N3O2 B6236508 methyl 3-amino-1-tert-butyl-1H-pyrazole-4-carboxylate CAS No. 2137846-88-7

methyl 3-amino-1-tert-butyl-1H-pyrazole-4-carboxylate

Cat. No.: B6236508
CAS No.: 2137846-88-7
M. Wt: 197.2
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Description

Methyl 3-amino-1-tert-butyl-1H-pyrazole-4-carboxylate (CAS: 1017782-45-4) is a pyrazole derivative with the molecular formula C₉H₁₄N₂O₂ and a molecular weight of 182.22 g/mol . It is primarily used as a laboratory chemical and in the synthesis of specialized organic compounds . The structure features a tert-butyl group at the 1-position, an amino group at the 3-position, and a methyl ester at the 4-position, contributing to its steric bulk and polarity.

Properties

CAS No.

2137846-88-7

Molecular Formula

C9H15N3O2

Molecular Weight

197.2

Purity

95

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

1. Enzyme Inhibition and Drug Development
Methyl 3-amino-1-tert-butyl-1H-pyrazole-4-carboxylate has been identified as a promising candidate for drug development due to its ability to act as an enzyme inhibitor. Research indicates that derivatives of this compound may exhibit anti-inflammatory, anticancer, and antimicrobial properties, which are critical for therapeutic applications. The compound's interactions with biological targets suggest its potential in treating various diseases, including cancer and inflammatory disorders.

2. Kinase Inhibitors
The compound is particularly noteworthy in the context of kinase inhibition. Studies have shown that pyrazole-based compounds, including this compound, can effectively inhibit specific kinases associated with cancer progression. For instance, modifications to the compound have led to the development of selective inhibitors targeting CDK16, a kinase implicated in several cancers . The structural flexibility of the pyrazole moiety allows for significant optimization in drug design, enhancing selectivity and potency against target kinases.

Agricultural Chemistry Applications

1. Agrochemical Development
In agricultural chemistry, this compound serves as a valuable intermediate in the synthesis of agrochemicals. Its ability to modify biological pathways makes it suitable for developing herbicides and pesticides that can effectively manage crop diseases and pests. The compound's structural characteristics enable it to interact with various biological systems, providing a foundation for creating effective agricultural products.

Chemical Synthesis

1. Synthetic Pathways
The synthesis of this compound typically involves several steps that ensure high yields and purity. For example, one method includes the reaction of 4,4-dimethyl-3-methyl propionlyacetae with hydrazine hydrate under controlled conditions to produce the desired pyrazole derivative . This synthetic route is advantageous due to its mild reaction conditions and ease of purification.

Case Studies

Recent studies have documented the efficacy of this compound derivatives in various therapeutic contexts:

Case Study 1: Anticancer Activity
In vitro studies demonstrated that derivatives of this compound showed significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell cycle regulation, leading to G2/M phase arrest .

Case Study 2: Anti-inflammatory Properties
Another study highlighted the anti-inflammatory potential of this compound derivatives in models of acute inflammation. These compounds were shown to reduce pro-inflammatory cytokines significantly, suggesting their usefulness in treating inflammatory diseases .

Mechanism of Action

The mechanism by which methyl 3-amino-1-tert-butyl-1H-pyrazole-4-carboxylate exerts its effects depends on its specific biological target. For example, in the case of anticancer activity, the compound may inhibit specific enzymes involved in cell proliferation or induce apoptosis in cancer cells. The molecular targets and pathways involved are often elucidated through biochemical and molecular biology studies.

Comparison with Similar Compounds

Key Structural and Functional Differences:

Halogenated derivatives (e.g., EN300-172898) exhibit increased molecular weight and altered electronic properties due to bromine and chlorine, which may influence binding affinity or toxicity . The methyl ester in the target compound introduces polarity, affecting solubility and hydrolysis kinetics compared to non-esterified analogs.

Amino Group Positioning: The 3-amino group in the target compound enables hydrogen bonding, contrasting with the indene-amine in 2,2-dimethyl-2,3-dihydro-1H-inden-5-amine, which may limit aqueous solubility .

Safety Profiles :

  • While the target compound’s hazards are well-documented (e.g., skin/eye irritation), data for analogs are scarce. Halogenated derivatives (e.g., EN300-172898) may pose higher environmental or toxicity risks due to persistent halogen atoms .

Research Findings and Implications

  • Solubility and Partitioning: The tert-butyl and ester groups in the target compound likely reduce water solubility compared to non-bulky analogs, aligning with trends observed in sediment/water partition coefficients for hydrophobic compounds .
  • Synthetic Utility: The amino and ester groups make the compound a versatile intermediate for further functionalization, whereas halogenated analogs (e.g., EN300-172898) may serve as electrophilic coupling partners .

Biological Activity

Methyl 3-amino-1-tert-butyl-1H-pyrazole-4-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and data.

Chemical Structure and Properties

This compound contains a pyrazole ring with an amino group at the 3-position and a tert-butyl group at the 1-position, along with a carboxylate ester functionality. Its molecular formula is C8H14N4O2C_8H_{14}N_4O_2, which contributes to its unique reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor . Its ability to bind to specific biological targets suggests applications in drug development, particularly in oncology and inflammation-related disorders.

Key Biological Activities:

  • Enzyme Inhibition : The compound has been shown to inhibit various kinases, including CDK16, which is involved in cell cycle regulation. For example, a derivative exhibited an EC50 of 33 nM for CDK16 inhibition .
  • Anticancer Properties : Derivatives of this compound have demonstrated cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC50 values ranging from 2.43 to 14.65 μM .
  • Anti-inflammatory and Antimicrobial Effects : Preliminary studies suggest potential anti-inflammatory and antimicrobial properties, although further research is needed to confirm these effects.

The mechanism of action for this compound primarily involves its interaction with specific kinases. The binding affinity to these targets can lead to inhibition of their activity, affecting downstream signaling pathways involved in cell proliferation and survival.

Interaction Studies

Interaction studies typically involve:

  • Surface Plasmon Resonance (SPR) : To measure binding affinities.
  • Cell Viability Assays : To assess the impact on cell growth.

These studies are crucial for understanding how the compound can be optimized for therapeutic use.

Comparative Analysis with Similar Compounds

The following table summarizes structural similarities and unique aspects of compounds related to this compound:

Compound NameStructural FeaturesUnique Aspects
3-Amino-5-tert-butylpyrazoleSimilar pyrazole structure but lacks ester groupDifferent substitution pattern affecting reactivity
5-Amino-3-methyl-1-phenylpyrazoleContains a phenyl group instead of a tert-butylVariation in biological activity due to phenyl substitution
Methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylic acidContains a methyl group at the 1-positionPotentially different pharmacological properties

This comparison highlights how structural variations can influence biological activity.

Case Studies

Several studies have documented the biological activity of this compound:

  • Kinase Inhibition Study : A study focused on optimizing derivatives for selective inhibition of CDK16 showed that modifications led to increased potency and selectivity against off-target kinases .
  • Cytotoxicity Assessment : In vitro tests revealed that certain derivatives significantly inhibited the growth of breast cancer cells while showing lower toxicity towards non-cancerous cells, indicating potential for selective cancer therapies .

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